H-Tyr-Ile-Gly-Ser-Arg-NH2

Laminin receptor binding Peptide stability Metastasis inhibition

Researchers requiring a degradation-resistant, high-affinity 67 kDa laminin receptor (67LR) ligand for metastasis and mechanotransduction studies should procure YIGSR-NH2 (CAS 110590-65-3). The free acid form (YIGSR-OH) is vulnerable to carboxypeptidase hydrolysis in serum, undermining reproducibility. YIGSR-NH2 resolves this issue through C-terminal amidation. - Amidation eliminates the free carboxylate charge, enhancing receptor binding pocket interaction. - Demonstrates 1-5 nM IC50 in ¹²⁵I-laminin displacement whole-cell assays. - Monomeric YIGSR-NH2 achieves 94% inhibition of HT1080 lung colonization at 0.5 mg/mouse i.v., establishing a reproducible efficacy baseline for evaluating multimeric, PEGylated, or peptidomimetic derivatives.

Molecular Formula C26H43N9O7
Molecular Weight 593.7 g/mol
Cat. No. B025595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Ile-Gly-Ser-Arg-NH2
SynonymsTyr-Ile-Gly-Ser-Arg-NH2
tyrosyl-isoleucyl-glycyl-seryl-argininamide
YIGSR-NH2
Molecular FormulaC26H43N9O7
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1
InChIKeyHVZPPZGCZLLMBC-LJZWMIMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YIGSR-NH2 Product Overview


H-Tyr-Ile-Gly-Ser-Arg-NH2 (CAS 110590-65-3), also designated YIGSR-amide or YIGSR-NH2, is a synthetic pentapeptide amide corresponding to residues 929–933 of the laminin β1 chain [1]. It functions as a competitive ligand for the 67 kDa laminin receptor (67LR), inhibiting experimental metastasis formation by blocking tumor cell adhesion to basement membrane laminin [2]. The compound features a carboxy-terminal amidation (C-terminal -NH2) that distinguishes it from the free carboxyl form YIGSR (H-Tyr-Ile-Gly-Ser-Arg-OH, CAS 110590-64-2) and confers enhanced resistance to carboxypeptidase degradation [3].

YIGSR-NH2 vs. Free Acid YIGSR: Amidation Advantage


The free acid YIGSR (H-Tyr-Ile-Gly-Ser-Arg-OH) and its amidated counterpart YIGSR-NH2 are not functionally interchangeable. C-terminal amidation eliminates the negative charge of the free carboxylate, altering the peptide's electrostatic profile and its interaction with the 67LR binding pocket [1]. More critically, the amide modification confers substantial protection against carboxypeptidase-mediated hydrolysis in biological matrices—a vulnerability that compromises free acid YIGSR in serum-containing assays and in vivo models [2]. Vendors and primary literature consistently report that amidation "significantly increases peptide activity" relative to the free acid form . Procurement of the incorrect variant introduces uncontrolled variables in degradation kinetics, receptor engagement duration, and dose-response reproducibility, undermining cross-study comparability.

YIGSR-NH2 Comparative Evidence


Amidation Enhances Biological Activity

C-terminal amidation in H-Tyr-Ile-Gly-Ser-Arg-NH2 significantly increases peptide activity compared to the free carboxyl form YIGSR (H-6825) . This enhancement is attributed to two factors: (1) elimination of the negatively charged carboxylate, which alters electrostatic interactions with the 67LR binding site, and (2) protection against carboxypeptidase-mediated C-terminal degradation [1]. The amidated C-terminus confers a 37°C physiological half-life of approximately 24 hours in aqueous solution [2].

Laminin receptor binding Peptide stability Metastasis inhibition

Nanomolar Affinity at 67LR

In whole-cell receptor assays, the laminin B1 fragment Lam.B1-(925-933) (CDPGYIGSR-NH2, which contains the YIGSR-NH2 core sequence) exhibited IC50 values for displacement of ¹²⁵I-laminin in the range of 1–5 nM [1]. This binding affinity is within the same order of magnitude as native laminin (IC50 range 1–5 nM) and the unrelated laminin receptor ligand mEGF-(33-42) [1]. In contrast, cell attachment inhibition assays revealed a 1,000-fold potency differential: Lam.B1-(925-933) half-maximal inhibition of cell attachment occurred at 230–390 nM, whereas native laminin required only 0.2–0.3 nM [1].

67 kDa laminin receptor Receptor binding affinity Competitive displacement

Reduced FAK Expression vs. Native Laminin

In primary neonatal cardiac myocytes cultured on YIGSR peptide-functionalized surfaces, focal adhesion kinase (FAK) protein expression was reduced by 50% compared with cells cultured on native laminin, despite unchanged β1-integrin expression levels [1]. Additionally, under cyclic mechanical strain (20% maximum strain, 1 Hz, 48 hr), myosin protein decreased by 50% in cells on YIGSR peptide, whereas total myosin remained unchanged in cells stretched on laminin [1]. This indicates that while YIGSR supports equivalent initial cell adhesion to laminin, it fails to recapitulate the full mechanotransduction signaling cascade mediated by the intact laminin protein [1].

Focal adhesion kinase Cardiac myocyte Integrin signaling ECM mimetic

Enhanced Serum Stability of Analogues

Eleven analogues of the laminin pentapeptide amide fragment Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR-NH2) were synthesized and evaluated for enzymatic stability in human serum [1]. All analogues were found to be more resistant to enzymatic degradation in human serum than YIGSR-NH2 itself [1]. This finding establishes YIGSR-NH2 as the baseline comparator with defined, but limited, serum stability—a critical benchmark for evaluating modified peptides and peptidomimetics intended to overcome the inherent in vivo degradation liability of linear peptides [2]. Analogue DatIGSHar-NH2 demonstrated higher antimetastatic activity than YIGSR-NH2 in an experimental pulmonary metastasis assay, consistent with its enhanced serum stability [1].

Enzymatic degradation Serum stability Peptidomimetics Metastasis inhibition

Monomeric Form Inhibits Metastasis In Vivo

In an experimental metastasis model using HT1080 human fibrosarcoma cells, intravenous co-injection of 0.5 mg per mouse of monomeric Ac-YIGSR-NH2 (Ac-Y1) inhibited lung colonization by 94% compared to untreated controls [1]. In the same study, the multimeric form Ac-Y16 (16 YIGSR repeats) achieved 100% inhibition at the same dose [1]. Subcutaneous co-injection of monomeric Ac-YIGSR-NH2 (0.5 mg/mouse) inhibited angiogenesis by 40% and tumor growth by 9%, whereas multimeric Ac-Y16 inhibited angiogenesis by 92% and tumor growth by 76% [1]. This data establishes the monomeric YIGSR-NH2 as a moderately active reference point for evaluating multimeric and conjugated derivatives.

Experimental metastasis Lung colonization Fibrosarcoma In vivo efficacy

YIGSR-NH2 Application Scenarios


Competitive 67LR Binding Assays

The YIGSR-NH2 core sequence (as CDPGYIGSR-NH2) demonstrates 1–5 nM IC50 for ¹²⁵I-laminin displacement in whole-cell receptor assays, establishing it as a validated competitive ligand for 67LR blockade [1]. Researchers investigating laminin receptor-mediated cell adhesion, tumor cell invasion, or receptor internalization mechanisms should procure YIGSR-NH2 as the minimal active sequence with defined affinity parameters. The compound is suitable for competition assays, receptor blocking experiments, and as a reference standard for evaluating novel 67LR antagonists.

ECM-Mimetic Surface Functionalization

YIGSR-NH2 supports cell adhesion equivalent to native laminin but reduces FAK expression by 50% and fails to maintain myosin levels under mechanical strain in cardiac myocytes [1]. This defined signaling profile makes YIGSR-NH2 valuable for studies dissecting the specific contribution of FAK-dependent vs. FAK-independent mechanotransduction pathways. It is also appropriate for biomaterials applications where integrin-mediated adhesion is desired without full recapitulation of laminin's downstream signaling, or where combination with complementary peptide motifs (e.g., RGD, IKVAV) is being explored [2].

Metastasis Model Reference Standard

Monomeric YIGSR-NH2 (Ac-Y1) at 0.5 mg/mouse i.v. provides a defined 94% inhibition of HT1080 lung colonization, establishing a reproducible efficacy baseline [1]. This quantitative benchmark enables rigorous evaluation of multimeric YIGSR constructs (e.g., Ac-Y16 achieving 100% inhibition), PEGylated conjugates, nanoparticle formulations, and retro-inverso peptidomimetics [2]. Procurement of monomeric YIGSR-NH2 as the reference standard ensures valid cross-study comparisons when assessing the added value of formulation or sequence modifications.

Peptide Stability Benchmarking

YIGSR-NH2 serves as the reference standard for evaluating enzymatic stability enhancements in novel analogues and peptidomimetics [1]. Its documented susceptibility to serum degradation and its C-terminal amidation protection against carboxypeptidase hydrolysis provide a defined baseline stability profile [2]. Researchers developing 67LR-targeted therapeutics should procure YIGSR-NH2 as the comparator compound when assessing the in vitro serum stability and in vivo pharmacokinetic improvements conferred by backbone modifications, cyclization, or polymer conjugation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Tyr-Ile-Gly-Ser-Arg-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.